molecular formula C12H21NSn B15199148 5-Butyl-2-(trimethylstannyl)pyridine

5-Butyl-2-(trimethylstannyl)pyridine

Cat. No.: B15199148
M. Wt: 298.01 g/mol
InChI Key: SFVAUUQVNHBUII-UHFFFAOYSA-N
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Description

5-Butyl-2-(trimethylstannyl)pyridine: is an organotin compound with the molecular formula C12H21NSn It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a trimethylstannyl group, and the hydrogen atom at the 5-position is replaced by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-(trimethylstannyl)pyridine typically involves the stannylation of 5-butylpyridine. One common method is the reaction of 5-butylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

    Stille Coupling: Typically involves the use of palladium catalysts like Pd(PPh3)4 and bases such as cesium carbonate.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 5-Butyl-2-(trimethylstannyl)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, allowing the transfer of the organic group to the palladium center and subsequent coupling with an organic halide.

Comparison with Similar Compounds

    2-(Tributylstannyl)pyridine: Similar in structure but with tributylstannyl instead of trimethylstannyl.

    5-Methyl-2-(tri-n-butylstannyl)pyridine: Similar in structure but with a methyl group at the 5-position instead of a butyl group.

Uniqueness: 5-Butyl-2-(trimethylstannyl)pyridine is unique due to the specific combination of the butyl and trimethylstannyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where these properties are desired.

Properties

Molecular Formula

C12H21NSn

Molecular Weight

298.01 g/mol

IUPAC Name

(5-butylpyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C9H12N.3CH3.Sn/c1-2-3-5-9-6-4-7-10-8-9;;;;/h4,6,8H,2-3,5H2,1H3;3*1H3;

InChI Key

SFVAUUQVNHBUII-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

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